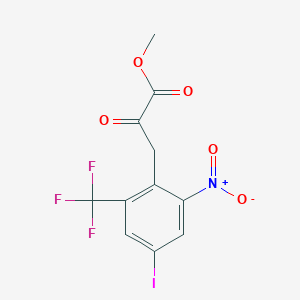









|
REACTION_CXSMILES
|
[C:1]([O:7]C)(=O)[C:2]([O:4][CH3:5])=[O:3].C[O-].[Na+].[I:12][C:13]1[CH:14]=[C:15]([N+:24]([O-:26])=[O:25])[C:16]([CH3:23])=[C:17]([C:19]([F:22])([F:21])[F:20])[CH:18]=1.Cl>CO>[N+:24]([C:15]1[CH:14]=[C:13]([I:12])[CH:18]=[C:17]([C:19]([F:22])([F:20])[F:21])[C:16]=1[CH2:23][C:1](=[O:7])[C:2]([O:4][CH3:5])=[O:3])([O-:26])=[O:25] |f:1.2|
|


|
Name
|
|
|
Quantity
|
127.79 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OC)(=O)OC
|
|
Name
|
|
|
Quantity
|
216.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
71.64 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C(=C(C1)C(F)(F)F)C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
216 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 1.5 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The dark red mixture was then stirred at room temperature for 6 hours
|
|
Duration
|
6 h
|
|
Type
|
WAIT
|
|
Details
|
left over night
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a red solid which
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with EtOAc (500 mL and 2×300 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (anhydrous MgSO4)
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow solid of the crude product (161.41 g)
|
|
Type
|
CUSTOM
|
|
Details
|
A fraction of this was purified by column chromatography (silica gel, eluting 15:1 to 10:1 hexane:EtOAc)
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=C(C(=CC(=C1)I)C(F)(F)F)CC(C(=O)OC)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |